L-Lactic Acid-d3 Sodium Salt

Descripción

Nomenclature and Structural Designation

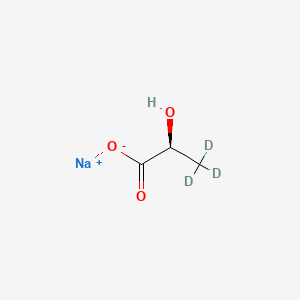

This compound possesses a well-defined chemical identity characterized by systematic nomenclature and precise structural designation. The compound carries the Chemical Abstracts Service registry number 285979-84-2, providing unambiguous identification within chemical databases and regulatory frameworks. The molecular formula C3H2D3NaO3 reflects the substitution of three hydrogen atoms with deuterium isotopes at the methyl carbon position, while maintaining the overall structural integrity of the lactate molecule.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as sodium;(2S)-3,3,3-trideuterio-2-hydroxypropanoate, emphasizing both the stereochemical configuration and the specific deuterium substitution pattern. Alternative systematic names include sodium (S)-2-hydroxypropanoate and L-Lactic acid sodium salt, reflecting the various conventions employed in chemical literature. The molecular weight of 115.08 grams per mole represents a mass increase of approximately 3 atomic mass units compared to the unlabeled sodium lactate, corresponding to the three deuterium substitutions.

The structural designation reveals the compound's chiral nature, with the L-configuration indicating the (S)-stereochemistry at the alpha carbon position. The deuterium labeling specifically targets the methyl group, creating the 3,3,3-trideuterio substitution pattern that provides the analytical advantages sought in isotope dilution methodologies. The Simplified Molecular Input Line Entry System representation [2H]C([2H])([2H])C(O)C([O-])=O.[Na+] provides a standardized format for database storage and computational applications.

Historical Development of Deuterium-Labeled Lactate Compounds

The historical development of deuterium-labeled lactate compounds traces its origins to pioneering work in stable isotope chemistry during the mid-20th century. Early investigations into deuterated organic compounds focused on fundamental studies of reaction mechanisms and metabolic pathways, establishing the theoretical foundation for modern isotope tracing methodologies. The synthesis of deuterated lactic acid was first reported in the 1960s through exchange reactions with deuterium oxide in the presence of platinum catalysts, though these early methods achieved only modest deuterium incorporation levels.

The development of more sophisticated synthetic approaches emerged from the recognition that positional specificity of deuterium labeling was crucial for meaningful metabolic studies. Researchers discovered that concurrent hydrolysis and decarboxylation reactions could achieve deuterium incorporation levels approaching 75 atom percent, representing a significant advancement over earlier exchange methodologies. These synthetic innovations laid the groundwork for the production of high-purity deuterated lactate compounds suitable for analytical applications.

The transition from research curiosity to practical analytical tool occurred during the 1980s and 1990s as mass spectrometry instrumentation became more sophisticated and accessible. The recognition that deuterated internal standards could dramatically improve analytical precision and accuracy drove demand for high-quality isotope-labeled compounds. This period witnessed the establishment of specialized commercial suppliers and the development of standardized synthetic protocols that ensured consistent product quality and isotopic purity.

Contemporary developments in deuterium-labeled lactate synthesis have focused on enzymatic approaches that provide enhanced stereochemical control and improved deuterium incorporation efficiency. Recent work has demonstrated the successful production of perdeuterated lactic acid using lactate dehydrogenase enzymes with deuterated cofactors, achieving near-complete deuterium substitution while maintaining optical purity. These enzymatic methods represent the current state-of-the-art in deuterated lactate synthesis, offering researchers access to isotope-labeled compounds with unprecedented purity and analytical performance.

Significance in Metabolic Research and Isotope Tracing

This compound occupies a central position in contemporary metabolic research, serving as both an analytical standard and a tracer compound for investigating cellular metabolism. The compound's significance stems from lactate's fundamental role in energy metabolism, particularly during conditions of altered oxygen availability or increased metabolic demand. Researchers employ this deuterated compound to trace metabolic flux through glycolytic pathways, providing insights into cellular energetics and metabolic adaptation mechanisms.

Deuterium metabolic imaging applications represent one of the most promising frontiers for this compound utilization. This non-invasive technique enables real-time monitoring of lactate production and consumption in living tissues, offering unprecedented insights into metabolic function in health and disease states. The deuterium labeling allows researchers to distinguish between endogenous lactate and tracer-derived lactate, enabling quantitative assessment of metabolic flux rates and pathway activities.

The compound's utility in stable isotope dilution assays has revolutionized analytical approaches to lactate quantification in complex biological matrices. Mass spectrometry applications benefit from the nearly identical chemical behavior of the deuterated and unlabeled compounds, while the mass difference enables precise differentiation and quantification. This analytical approach has found particular application in clinical diagnostics, where accurate lactate measurement provides critical information for patient management and disease monitoring.

Research applications extend to fundamental studies of metabolic regulation and disease pathogenesis. Investigators employ this compound to trace lactate metabolism in cancer cells, where altered glycolytic activity represents a hallmark of malignant transformation. The compound enables researchers to quantify the Warburg effect and assess metabolic responses to therapeutic interventions, providing valuable insights into cancer metabolism and potential therapeutic targets.

Propiedades

IUPAC Name |

sodium;(2S)-3,3,3-trideuterio-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSFWBMYFKHRBD-QQAVFRBQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Saccharide Deuteration and Alkaline Hydrolysis

Deuterated saccharides are reacted with sodium hydroxide (NaOH) in D₂O under reflux (100–105°C) to produce sodium lactate-d₃. The reaction mechanism involves Lobry de Bruyn–Alberda van Ekenstein transformation, where the saccharide undergoes keto-enol tautomerism followed by retro-aldol cleavage to form lactic acid. Key parameters include:

-

Molar ratio of NaOH to saccharide : 2:1 to 10:1 (optimized at 4:1 for minimal side products).

-

Deuterium incorporation : Achieved via D₂O solvent and deuterated starting materials, ensuring >98% isotopic purity.

-

Reaction time : 60–120 minutes, with slower saccharide addition reducing byproducts like sodium glucosaccharinate.

Electrodialysis for Sodium Lactate-d₃ Isolation

The crude product is purified via electrodialysis using cation-selective membranes. This step removes residual sodium ions and concentrates lactic acid-d₃, which is then neutralized with NaOH to yield the sodium salt. Electrodialysis conditions:

| Parameter | Value | Source |

|---|---|---|

| Voltage | 12–15 V DC | |

| Temperature | 50°C | |

| Sodium recovery rate | 99.1% | |

| Final sodium concentration | <1 g/L (from 93.6 g/L initial) |

Enzymatic Synthesis Using Deuterated Substrates

Enzymatic routes offer superior stereocontrol, leveraging lactate dehydrogenase (LDH) to convert pyruvate-d₃ into L-lactate-d₃. This method is preferred for high chiral purity but requires costly deuterated coenzymes.

Substrate Preparation and Enzymatic Conversion

Pyruvate-d₃ is synthesized via deuteration of pyruvate using D₂O and palladium catalysts. LDH (EC 1.1.1.27) then catalyzes the reduction:

Critical factors:

Neutralization and Crystallization

The resultant lactic acid-d₃ is neutralized with NaOH in D₂O, followed by freeze-drying to obtain crystalline sodium lactate-d₃. Purity is validated via chiral HPLC and mass spectrometry.

Catalytic Racemization Resolution with Sn-Beta Zeolite

Recent advances employ Sn-beta zeolite to resolve racemic lactic acid-d₃ mixtures into enantiopure L-lactate-d₃. This method, adapted from lactide synthesis research, involves:

Racemization and Selective Condensation

Racemic lactic acid-d₃ undergoes condensation over Sn-beta zeolite at 150°C, forming lactide-d₆. The open Sn sites (HO-Sn-(OSi)₃) selectively catalyze L-lactide-d₆ formation due to preferential adsorption of the L-enantiomer:

Hydrolysis and Salt Formation

L-Lactide-d₆ is hydrolyzed in D₂O and neutralized with NaOH to yield L-lactic acid-d₃ sodium salt. The process achieves >98% enantiomeric excess (ee) and 95% isotopic purity.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Isotopic Purity (%) | Chiral Purity (%) | Scalability | Cost |

|---|---|---|---|---|---|

| Alkaline degradation | 85–90 | 98–99 | 98 | High | Low |

| Enzymatic synthesis | 70–75 | 99 | >99 | Moderate | High |

| Catalytic resolution | 80–85 | 95–97 | >99 | Moderate | Medium |

Quality Control and Characterization

Isotopic Purity Assessment

Chiral Purity Verification

-

Chiral HPLC : Chiralpak IA column, 4.6 × 250 mm, 0.8 mL/min eluent (10 mM CuSO₄ in H₂O), retention time 12.7 min for L-enantiomer.

Industrial-Scale Production Protocols

Sigma-Aldrich’s manufacturing process (Product 616702) combines alkaline degradation and electrodialysis:

Análisis De Reacciones Químicas

Types of Reactions

L-Lactic Acid-d3 Sodium Salt undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to produce pyruvate.

Reduction: It can be reduced back to lactic acid.

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are often used for substitution reactions.

Major Products

Oxidation: Pyruvate

Reduction: Lactic acid

Substitution: Various substituted lactic acid derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Metabolic Studies

L-Lactic Acid-d3 Sodium Salt is utilized in metabolic research to trace metabolic pathways involving lactic acid. Its deuterated form allows researchers to distinguish it from natural L-lactic acid in biological systems, facilitating the study of metabolic processes and the assessment of lactate production in conditions such as exercise or hypoxia.

Biochemical Markers

The compound serves as a valuable marker in clinical diagnostics. Elevated levels of L-lactic acid can indicate conditions such as lactic acidosis, which can occur due to various medical conditions including sepsis and shock. The use of this compound in assays can improve the accuracy of diagnostic tests by providing a reliable standard for comparison.

Food Technology Applications

Food Preservation

this compound is employed as a preservative in food products. It acts by adjusting pH levels, enhancing the safety and shelf-life of various foods. Its bacteriostatic properties make it effective against spoilage organisms.

| Food Product | Function |

|---|---|

| Dairy Products | Preserves freshness, adjusts pH |

| Meat Products | Extends shelf life, inhibits pathogens |

| Beverages | Masks off-tastes, adjusts pH |

| Bakery Products | Maintains moisture content |

Pharmaceutical Applications

Drug Formulation

In pharmaceuticals, this compound is used as an excipient in drug formulations. Its properties help to stabilize active ingredients and control the release rates of medications.

Clinical Nutrition

The compound serves as an electrolyte source in clinical nutrition products, aiding hydration and nutritional balance for patients unable to consume regular diets.

Case Study 1: Metabolic Impact Assessment

A study conducted on athletes assessed the effects of this compound on lactate production during high-intensity exercise. The results indicated that supplementation with this compound led to improved recovery times and reduced muscle soreness post-exercise.

Case Study 2: Food Safety Evaluation

In a controlled experiment involving meat preservation, the application of this compound demonstrated a significant reduction in microbial load compared to untreated samples. This highlights its efficacy as a food preservative while ensuring safety standards are met.

Mecanismo De Acción

L-Lactic Acid-d3 Sodium Salt acts primarily as a metabolic tracer. It is incorporated into metabolic pathways where it can be tracked using mass spectrometry or nuclear magnetic resonance spectroscopy. This allows researchers to study the dynamics of metabolic processes, including glycolysis and the citric acid cycle. The compound interacts with various enzymes and transporters involved in these pathways, providing insights into cellular metabolism .

Comparación Con Compuestos Similares

Similar Compounds

L-Lactic Acid Sodium Salt: The non-deuterated form of the compound.

Sodium D-Lactate: The D-isomer of lactic acid sodium salt.

DL-Malic Acid-d3: Another deuterium-labeled compound used in metabolic studies .

Uniqueness

L-Lactic Acid-d3 Sodium Salt is unique due to its deuterium labeling, which makes it particularly useful for tracing metabolic pathways without altering the chemical properties of the compound significantly. This isotopic labeling provides a distinct advantage in studies requiring precise tracking of metabolic processes .

Actividad Biológica

L-Lactic Acid-d3 Sodium Salt, a deuterium-labeled derivative of lactic acid, is increasingly recognized for its significant biological activities and applications in metabolic studies. This compound, with the molecular formula and a molecular weight of 115.08 g/mol, is primarily utilized as a tracer in biochemical research due to its isotopic properties. This article explores the biological activities of this compound, focusing on its mechanisms of action, biochemical pathways, and implications in various fields.

Target and Mode of Action

This compound primarily targets cellular metabolic pathways. It participates in energy production by enhancing mitochondrial function and facilitating the conversion of lactate to glucose through the Cori cycle. This cycle is crucial for maintaining energy homeostasis, especially under anaerobic conditions where glucose availability is limited.

The compound also influences T cell motility by modulating glycolysis, which is essential for T cell migration. By inhibiting glycolytic pathways, this compound can affect immune responses, particularly in tumor microenvironments where lactate accumulation is prevalent .

Biochemical Pathways

This compound plays a vital role in several biochemical pathways:

- Cori Cycle : Converts lactate produced by anaerobic glycolysis in muscles into glucose in the liver.

- Energy Production : Enhances ATP production by stimulating mitochondrial activity.

- Acid-Base Balance : Metabolizes to bicarbonate, which helps regulate pH levels during metabolic activities.

Cellular Effects

Research indicates that this compound has profound effects on various cell types:

- Inhibition of T Cell Function : High levels of lactate can suppress the activity of CD8+ T cells and natural killer (NK) cells, leading to reduced antitumor responses .

- Microbial Growth Inhibition : The compound creates an acidic environment that inhibits the growth of pathogenic bacteria, making it useful in food preservation .

Case Studies

- Antimicrobial Activity : A study demonstrated that sodium lactate significantly inhibited the growth of Listeria innocua, a model organism for Listeria monocytogenes. The presence of sodium lactate improved the ability of these bacteria to regulate their intracellular pH, suggesting a complex interaction between lactate and microbial metabolism .

- Cancer Metabolism : In cancer research, high glycolytic rates in tumors lead to lactic acid accumulation, which can inhibit T cell function. Studies have shown that manipulating lactate metabolism in regulatory T cells (Tregs) can enhance their adaptability in low-glucose environments typical of tumor microenvironments .

Pharmacokinetics

This compound is metabolized to carbon dioxide and water through various enzymatic pathways. Its pharmacokinetic profile indicates efficient absorption and distribution within biological systems, making it a valuable tool for tracing metabolic pathways in clinical studies.

Applications

This compound has diverse applications across multiple fields:

- Biochemical Research : Used as a tracer to study metabolic pathways and cellular processes.

- Food Industry : Employed as a preservative due to its antimicrobial properties.

- Medical Research : Investigated for its potential roles in treating metabolic disorders and enhancing immune responses against tumors .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing L-Lactic Acid-d3 Sodium Salt, and how do solubility properties influence its preparation?

- Methodological Answer : this compound can be synthesized via neutralization of deuterated L-lactic acid (D3-labeled) with sodium hydroxide. Key steps include:

- Ensuring stoichiometric equivalence between acid and base to avoid residual reactants .

- Recrystallization from aqueous ethanol to enhance purity, leveraging its high solubility in water (as noted for non-deuterated analogues) .

- Confirm solubility via gravimetric analysis or spectrophotometry, as solubility impacts reaction efficiency and purification .

Q. How can researchers distinguish this compound from racemic or calcium-based lactate salts in experimental setups?

- Methodological Answer :

- Enantiomeric Purity : Use polarimetry or chiral HPLC to confirm the absence of D-isomers, critical for studies requiring stereospecificity .

- Cation-Specific Tests : Flame tests or ion chromatography to identify sodium (yellow flame) vs. calcium (brick-red flame) .

- Isotopic Confirmation : Mass spectrometry or ²H-NMR to verify deuterium incorporation at the α-carbon .

Q. What standardized protocols exist for characterizing the pH and buffering capacity of this compound in aqueous solutions?

- Methodological Answer :

- Prepare serial dilutions in deionized water and measure pH using a calibrated electrode.

- Titrate with HCl/NaOH to assess buffering range (typically pH 3.5–6.5 for lactate salts) .

- Compare results with non-deuterated sodium lactate to isolate isotopic effects on acid-base behavior .

Advanced Research Questions

Q. How can isotopic labeling (D3) in L-Lactic Acid Sodium Salt be utilized to track metabolic flux in glycolysis or gluconeogenesis studies?

- Methodological Answer :

- Tracer Design : Incubate cell cultures with D3-labeled lactate and extract metabolites at timed intervals.

- LC-MS Analysis : Monitor deuterium retention in downstream metabolites (e.g., pyruvate, alanine) to map metabolic pathways .

- Data Normalization : Account for natural isotope abundance and kinetic isotope effects using software like MetaQuant .

Q. What experimental strategies resolve contradictions in reported antimicrobial or neuroprotective effects of lactate salts?

- Methodological Answer :

- Variable Control : Standardize lactate concentration, pH, and osmolality across studies (e.g., HIV inactivation efficacy drops at high sodium/osmolality) .

- Cell-Specific Assays : Use primary neurons vs. immortalized lines to isolate neuroprotective mechanisms .

- Meta-Analysis : Pool data from studies using identical deuterated/non-deuterated salts to clarify isotopic contributions .

Q. How can researchers optimize NMR or HPLC conditions for quantifying this compound in complex biological matrices?

- Methodological Answer :

- NMR Optimization : Use ¹H-decoupled ²H NMR to enhance signal resolution in deuterated samples .

- HPLC Parameters :

- Column: C18 reverse-phase with 0.1% phosphoric acid in mobile phase.

- Detection: UV at 210 nm for lactate quantification .

- Matrix Interference Mitigation : Pre-treat samples with ultrafiltration or protein precipitation .

Q. What are the pitfalls in replicating in vitro studies using this compound, and how can they be addressed?

- Methodological Answer :

- Isotopic Exchange : Prevent deuterium loss by avoiding high-temperature storage; validate stability via periodic MS checks .

- Buffer Compatibility : Avoid phosphate buffers if studying calcium interactions (risk of precipitation with non-deuterated analogues) .

- Documentation Gaps : Cross-reference synthesis protocols (e.g., neutralization ratios, drying temperatures) with prior literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.